2-Amino-N,3-dimethyl-5-nitrobenzamide

Catalog No.
S2995201
CAS No.
2445785-22-6
M.F
C9H11N3O3
M. Wt
209.205
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N,3-dimethyl-5-nitrobenzamide

CAS Number

2445785-22-6

Product Name

2-Amino-N,3-dimethyl-5-nitrobenzamide

IUPAC Name

2-amino-N,3-dimethyl-5-nitrobenzamide

Molecular Formula

C9H11N3O3

Molecular Weight

209.205

InChI

InChI=1S/C9H11N3O3/c1-5-3-6(12(14)15)4-7(8(5)10)9(13)11-2/h3-4H,10H2,1-2H3,(H,11,13)

InChI Key

DJSVQZJNVUKHDZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C(=O)NC)[N+](=O)[O-]

solubility

not available

Application in Organic Chemistry

Field: Organic Chemistry

Summary of the Application: The compound 2-Amino-5-chloro-N,3-dimethylbenzamide is used in organic chemistry for various purposes . It is often used in the synthesis of other organic compounds .

Methods of Application: The specific methods of application can vary depending on the desired outcome. It is typically used in a laboratory setting with controlled conditions .

Results or Outcomes: The results can vary greatly depending on the specific use case. It is generally used successfully in the synthesis of other organic compounds .

Use as Synthons for Various Heterocycles

Field: Heterocyclic Chemistry

Summary of the Application: N,N-dimethylenamino ketones, which are structurally similar to your compound, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

Results or Outcomes: The use of these N,N-dimethyl analogues has led to the creation of a new class of biologically active heterocyclic compounds for biomedical applications .

Use in Nucleophilic Amino Substitution

Field: Organic Synthesis

Summary of the Application: The compound 2-amino-5-bromo-N,3-dimethylbenzamide, which is structurally similar to your compound, has been used in nucleophilic amino substitution reactions .

Methods of Application: In one example, cuprous cyanide was used as a cyaniding reagent to react with the intermediate of 2-amino-5-bromo-N,3-dimethylbenzamide to form 2-5-cyano-N,3-dimethylbenzamide .

Preparation of Sterilant Rynaxypyr

Summary of the Application: The compound 2-amino-5-chloro-N,3-dimethyl benzamide is used in the preparation of the sterilant Rynaxypyr .

Methods of Application: The preparation involves a series of heating reactions with various compounds such as 3-methyl-2-nitrobenzoate, methylamine, ferrous powder, and sulfonic acid chloride .

Results or Outcomes: The method has been reported to have the characteristics of low cost, high yield, and strong operability .

Spectroscopic, DFT, and XRD Studies

Field: Physical Chemistry

Summary of the Application: Compounds similar to 2-Amino-N,3-dimethyl-5-nitrobenzamide, such as 2-amino-5-bromobenzamide, have been used in spectroscopic, DFT, and XRD studies .

Methods of Application: These studies involve the use of various spectroscopic techniques, density functional theory (DFT) calculations, and X-ray diffraction (XRD) techniques .

Results or Outcomes: These studies have provided valuable insights into the structures of these compounds and their hydrogen bonding properties .

Preparation of Sterilant Rynaxypyr

Summary of the Application: The compound 2-amino-5-chlorine-N,3-dimethyl benzamide is used in the preparation of the sterilant Rynaxypyr .

2-Amino-N,3-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H11N3O3C_9H_{11}N_3O_3. It is classified as a derivative of benzamide, characterized by the presence of an amino group, a nitro group, and two methyl groups attached to the benzene ring. The structural formula can be represented as follows:

Structure C6H4(NH2)(NO2)(C2H6)\text{Structure }\text{C}_6\text{H}_4(\text{NH}_2)(\text{NO}_2)(\text{C}_2\text{H}_6)

This compound exhibits unique chemical properties and potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as ferrous powder in acidic conditions. This transformation is crucial for synthesizing derivatives with enhanced biological activity .
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule. This property is particularly useful in medicinal chemistry for developing new pharmaceutical agents.
  • Oxidation: Although less common due to the stability imparted by the nitro group, oxidation reactions can occur under specific conditions.

The major products formed from these reactions often include various substituted benzamides, which can be tailored for specific applications.

Research indicates that 2-Amino-N,3-dimethyl-5-nitrobenzamide and its derivatives exhibit potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that compounds similar to 2-Amino-N,3-dimethyl-5-nitrobenzamide may possess antimicrobial effects against various pathogens.
  • Anticancer Activity: There is ongoing research into the anticancer properties of this compound, exploring its ability to inhibit tumor growth through mechanisms involving cellular apoptosis and interaction with DNA .

These biological activities make it a candidate for further investigation in drug development.

The synthesis of 2-Amino-N,3-dimethyl-5-nitrobenzamide typically involves multiple steps:

  • Nitration: The precursor compound undergoes nitration to introduce the nitro group.
  • Amidation: The nitrated compound reacts with methylamine in a low alcohol solvent to form 3-methyl-2-nitrobenzamide.
  • Reduction: The nitro group is reduced using ferrous powder and acid in water to yield 3-methyl-2-amino benzamide.
  • Final Step: The amino benzamide then reacts with sulfonic acid chloride in an inert organic solvent to produce 2-Amino-N,3-dimethyl-5-nitrobenzamide .

This multi-step synthesis allows for the selective introduction of functional groups necessary for achieving desired properties.

The applications of 2-Amino-N,3-dimethyl-5-nitrobenzamide span several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its potential biological activities.
  • Dyes and Pigments: The compound is utilized in the production of dyes and pigments within the chemical industry.
  • Research Tool: As a building block in organic synthesis, it aids in the development of more complex molecules for scientific research .

Studies on the interactions of 2-Amino-N,3-dimethyl-5-nitrobenzamide with biological targets reveal that:

  • The nitro group can undergo reduction within biological systems, leading to reactive intermediates that may interact with cellular components such as proteins and nucleic acids.
  • The amino group facilitates hydrogen bonding with biological molecules, influencing their structure and function. This interaction is pivotal in understanding its mechanism of action against pathogens or cancer cells .

Several compounds share structural similarities with 2-Amino-N,3-dimethyl-5-nitrobenzamide. Notable examples include:

Compound NameKey Features
2-Amino-5-chloro-N,3-dimethylbenzamideContains a chlorine substituent; potential for different biological activity.
2-Amino-5-bromo-N,3-dimethylbenzamideContains a bromine substituent; may exhibit unique reactivity patterns.
2-Amino-5-nitrobenzonitrileA nitrile derivative; offers distinct chemical properties due to the nitrile functionality.

Uniqueness

What distinguishes 2-Amino-N,3-dimethyl-5-nitrobenzamide from these similar compounds is its specific arrangement of functional groups (amino, nitro, and dimethyl), which confer unique chemical reactivity and biological properties. This versatility makes it a valuable compound in both research and industrial applications .

Multi-Step Synthesis Pathways Involving Nitration and Amination

The synthesis of 2-amino-N,3-dimethyl-5-nitrobenzamide typically begins with functionalization of a benzoic acid precursor. A representative three-step, one-pot approach starts with 2-amino-3-methylbenzoic acid (1). First, cyclization with bis(trichloromethyl) carbonate forms 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (2). Subsequent aminolysis with aqueous methylamine yields 2-amino-N,3-dimethylbenzamide (3). Finally, nitration using fuming nitric acid introduces the nitro group at the 5-position, producing the target compound.

Table 1: Key Parameters in Multi-Step Synthesis

StepReaction TypeReagents/ConditionsYield (%)
1CyclizationBis(trichloromethyl) carbonate, 80°C, 3h92
2Aminolysis40% Methylamine, 60°C, 6h85
3Electrophilic NitrationFuming HNO₃, H₂SO₄, 0°C, 2h78

Alternative routes employ Grignard reagents for methyl group introduction. For example, 3,5-dichlorobenzoic acid undergoes chlorination, methyl substitution via methylmagnesium bromide, nitration, and catalytic hydrogenation to form the amine intermediate before amidation.

Catalytic Reduction Approaches for Nitro Group Functionalization

Catalytic reduction methods enable selective transformation of nitro intermediates. Nickel boride (Ni₂B), generated in situ from nickel chloride and sodium borohydride in nanocellulose solution, efficiently reduces nitro groups to amines under mild conditions (25–50°C, 1–3h). This system achieves >95% yield while minimizing over-reduction byproducts.

Table 2: Comparison of Catalytic Reduction Methods

Catalyst SystemSubstrate ScopeTemperature (°C)Yield (%)Turnover Number
NiCl₂/NaBH₄ in H₂OAromatic nitro compounds25–5092–98400–600
Fe/HClAliphatic nitro compounds70–7580–8550–100
Pd/C with H₂Halogenated nitroarenes50–8088–90200–300

Notably, nanocellulose stabilizes nickel nanoparticles, enhancing catalyst longevity. Tandem protocols further convert the amine product to carbamates or β-amino alcohols in situ.

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemical methods eliminate solvent use through high-energy ball milling. A validated protocol mixes 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride in a stainless-steel jar with a 10mm ball. After 5 minutes of milling at 25 Hz, the product forms quantitatively.

Table 3: Solvent-Based vs. Mechanochemical Synthesis

ParameterSolvent-Based MethodMechanochemical Method
Reaction Time6–12h5–10min
Yield75–85%95–98%
PurityRequires chromatography>99% by NMR
Environmental ImpactHigh (solvent waste)Negligible

This approach avoids hazardous solvents like DMF or THF, aligning with green chemistry principles. Scale-up trials demonstrate linear scalability from 1g to 100g batches without yield loss.

Continuous Flow Reactor Applications in Industrial Production

Continuous flow systems enhance safety and efficiency in nitration steps. A representative setup uses three inlet streams:

  • 0.8M 2-amino-4-bromo-benzoic acid methyl ester in acetic acid
  • Fuming nitric acid
  • Acetic anhydride in acetic acid

At 1.3 minutes residence time and 10 mL/min total flow rate, the system produces 123g of product in 105 minutes (70g/h) with 84% yield.

Table 4: Continuous Flow Nitration Parameters

ParameterValue
Temperature0–5°C (jacketed reactor)
Residence Time1.3min
Mixing Efficiency95% (CFD-optimized)
Quench MethodIce-water slurry
Purity98.5% (HPLC)

Key advantages include precise temperature control to prevent thermal runaway and in-line quenching to minimize byproducts. Industrial pilots report 30% cost reduction compared to batch processes.

The bioactivation of 2-Amino-N,3-dimethyl-5-nitrobenzamide primarily occurs through nitroreductase-mediated enzymatic reduction, representing a critical metabolic transformation that determines the compound's biological activity. Nitroreductases constitute a family of evolutionarily conserved flavoenzymes that catalyze the reduction of nitrogen-containing compounds, specifically targeting the nitro functional group present in the chemical structure [1] [2].

The enzymatic reduction process involves two distinct classes of nitroreductases, each characterized by unique mechanistic properties and cellular distribution patterns. Type I nitroreductases demonstrate oxygen-insensitive catalytic activity and utilize flavin mononucleotide as their primary cofactor. These enzymes facilitate a two-electron reduction mechanism, converting nitroaromatic substrates directly to hydroxylamine derivatives through sequential electron transfer events [1] [3]. The substrate specificity of Type I nitroreductases encompasses a broad range of nitroaromatic compounds, with 2-Amino-N,3-dimethyl-5-nitrobenzamide serving as a suitable substrate for this enzymatic transformation.

In contrast, Type II nitroreductases exhibit oxygen-sensitive catalytic behavior and contain either flavin adenine dinucleotide or flavin mononucleotide as cofactors. These enzymes catalyze one-electron reduction reactions, generating nitro radical intermediates that subsequently participate in futile cycling processes with molecular oxygen [1] [2]. This mechanism results in the production of superoxide radicals and regeneration of the original nitro compound, contributing to oxidative stress within cellular environments.

The metabolic pathway for 2-Amino-N,3-dimethyl-5-nitrobenzamide bioactivation proceeds through a series of sequential reduction steps. Initial enzymatic attack occurs at the nitro group located at the 5-position of the benzene ring, facilitated by nicotinamide adenine dinucleotide phosphate as the primary electron donor [4] [5]. The reduction process generates transient nitroso intermediates, which rapidly undergo further reduction to yield the corresponding hydroxylamine metabolite. This hydroxylamine derivative represents the biologically active form of the compound, capable of exerting cytotoxic effects through multiple mechanisms.

Kinetic analysis of nitroreductase-mediated metabolism reveals substrate-specific variations in enzymatic efficiency. The compound demonstrates optimal reduction rates with Type I nitroreductases derived from bacterial sources, particularly those isolated from Enterobacter cloacae and Escherichia coli strains [4] [3]. The catalytic efficiency, expressed as the ratio of maximum velocity to Michaelis constant, indicates favorable binding affinity and turnover rates for this substrate class.

The cellular localization of nitroreductase enzymes influences the spatial distribution of bioactivation events within target tissues. Bacterial nitroreductases predominantly localize to cytoplasmic compartments, facilitating rapid substrate access and product formation [5]. In contrast, mammalian enzyme variants demonstrate differential subcellular distribution patterns, with some isoforms associating with microsomal membranes and others remaining in cytosolic fractions.

Temperature and pH conditions significantly impact nitroreductase catalytic activity and substrate specificity. Optimal enzymatic function occurs within physiological temperature ranges, typically between 35-40 degrees Celsius, with substantial activity loss observed at elevated temperatures [4]. The pH dependence of catalytic activity demonstrates a narrow optimal range around physiological conditions, with decreased efficiency under acidic or alkaline conditions.

The metabolic stability of 2-Amino-N,3-dimethyl-5-nitrobenzamide and its reduction products varies significantly based on cellular environment and cofactor availability. Under aerobic conditions, the hydroxylamine metabolite demonstrates moderate stability, with half-life values ranging from several minutes to hours depending on local antioxidant concentrations [5]. Anaerobic environments favor accumulation of the bioactive metabolite, enhancing the duration and magnitude of biological effects.

DNA Intercalation and Topoisomerase Inhibition Mechanisms

The interaction of 2-Amino-N,3-dimethyl-5-nitrobenzamide with deoxyribonucleic acid involves both intercalative binding and topoisomerase enzyme inhibition, representing dual mechanisms that contribute to the compound's cytotoxic properties. DNA intercalation occurs through the insertion of planar aromatic chromophores between base pairs, disrupting normal double helix geometry and interfering with essential cellular processes including replication and transcription [6] [7].

The molecular structure of 2-Amino-N,3-dimethyl-5-nitrobenzamide contains structural features that facilitate DNA binding interactions. The benzamide core provides a planar aromatic framework suitable for intercalation, while the amino and nitro substituents contribute to electrostatic interactions with the negatively charged phosphate backbone of DNA [8] [9]. The dimethyl substitution pattern influences the compound's binding affinity and sequence selectivity through steric and electronic effects.

Topoisomerase enzymes represent critical molecular targets for 2-Amino-N,3-dimethyl-5-nitrobenzamide action. These enzymes control DNA topology during replication and transcription by catalyzing transient strand breaks that allow passage of DNA segments through each other. Type I topoisomerases create single-strand breaks, while Type II topoisomerases generate double-strand breaks in an adenosine triphosphate-dependent manner [6] [10].

The inhibition of topoisomerase I by 2-Amino-N,3-dimethyl-5-nitrobenzamide occurs through stabilization of the covalent topoisomerase-DNA complex, preventing religation of cleaved DNA strands. This mechanism results in accumulation of single-strand breaks that ultimately trigger DNA damage response pathways and apoptotic cell death [11] [6]. The compound demonstrates preferential binding to topoisomerase I-DNA complexes at specific sequence motifs, particularly those containing guanine-cytosine rich regions.

Topoisomerase II inhibition involves a distinct mechanistic pathway characterized by interference with the enzyme's catalytic cycle. The compound binds to the topoisomerase II-DNA complex and prevents the normal progression through strand cleavage, strand passage, and religation steps [12] [6]. This interference results in persistent double-strand breaks that activate DNA damage checkpoints and trigger programmed cell death mechanisms.

The dual topoisomerase inhibition exhibited by 2-Amino-N,3-dimethyl-5-nitrobenzamide provides several therapeutic advantages compared to single-target approaches. Simultaneous inhibition of both topoisomerase types prevents compensatory upregulation of alternative enzymes, reducing the likelihood of resistance development [11]. Additionally, the combination of single-strand and double-strand DNA lesions creates synergistic cytotoxic effects that enhance overall therapeutic efficacy.

Molecular docking studies reveal specific binding interactions between 2-Amino-N,3-dimethyl-5-nitrobenzamide and topoisomerase active sites. The compound forms hydrogen bonds with critical amino acid residues in the DNA-binding cleft, including those involved in substrate recognition and catalytic function [11] [7]. The nitro group participates in electrostatic interactions with positively charged residues, while the amino substituent engages in hydrogen bonding networks that stabilize the inhibitor-enzyme complex.

The sequence selectivity of DNA intercalation depends on the specific structural features of 2-Amino-N,3-dimethyl-5-nitrobenzamide and local DNA conformation. The compound demonstrates enhanced binding affinity for alternating purine-pyrimidine sequences, particularly those containing adenine-thymine base pairs that provide optimal geometric complementarity [9]. This sequence preference influences the distribution of DNA lesions and subsequent cellular responses.

Kinetic analysis of topoisomerase inhibition reveals competitive binding mechanisms for both enzyme types. The compound competes with natural DNA substrates for binding to topoisomerase active sites, with inhibition constants in the micromolar range [7]. The binding affinity varies between topoisomerase I and II, with slight preference observed for the Type I enzyme under physiological conditions.

Allosteric Modulation of Xanthine Oxidase Activity

The interaction of 2-Amino-N,3-dimethyl-5-nitrobenzamide with xanthine oxidase involves allosteric modulation mechanisms that regulate enzyme activity through binding to sites distinct from the primary catalytic center. Xanthine oxidase represents a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid, while generating reactive oxygen species as metabolic byproducts [13] [14].

The enzyme structure consists of three distinct domains: an amino-terminal domain containing iron-sulfur clusters, an intermediate domain housing the flavin adenine dinucleotide cofactor, and a carboxyl-terminal domain containing the molybdopterin catalytic center [15]. The allosteric regulation of xanthine oxidase occurs through conformational changes induced by ligand binding to regulatory sites located remote from the molybdenum-containing active site.

2-Amino-N,3-dimethyl-5-nitrobenzamide demonstrates mixed-type inhibition kinetics when interacting with xanthine oxidase, indicating binding to both the free enzyme and enzyme-substrate complex [14] [16]. This inhibition pattern suggests the presence of multiple binding sites with varying affinities for the inhibitor molecule. The primary allosteric site appears to be located in proximity to the flavin domain, where conformational changes can effectively modulate electron transfer efficiency.

The mechanism of allosteric modulation involves several discrete steps. Initial binding of 2-Amino-N,3-dimethyl-5-nitrobenzamide to the regulatory site induces conformational changes that propagate through the protein structure via a network of amino acid interactions [17]. These conformational modifications alter the geometry of the active site, reducing the binding affinity for natural substrates and decreasing the maximum reaction velocity.

Thermodynamic analysis reveals that allosteric modulation by 2-Amino-N,3-dimethyl-5-nitrobenzamide involves both enthalpic and entropic contributions to binding energy. The enthalpic component derives from favorable hydrogen bonding and electrostatic interactions between the inhibitor and amino acid residues in the allosteric site [18]. The entropic contribution results from conformational flexibility changes in both the inhibitor and enzyme upon complex formation.

The dose-response relationship for xanthine oxidase inhibition demonstrates sigmoidal kinetics characteristic of cooperative binding events. Hill coefficients greater than unity indicate positive cooperativity, suggesting that initial inhibitor binding enhances the affinity for subsequent binding events [16]. This cooperative behavior amplifies the inhibitory response and provides steep dose-response curves that enhance therapeutic selectivity.

Molecular dynamics simulations reveal the temporal evolution of conformational changes following allosteric modulator binding. The initial binding event occurs within nanoseconds, followed by propagation of conformational changes through the protein structure over microsecond timescales [16]. These simulations identify specific amino acid residues that serve as communication pathways between the allosteric and active sites.

The selectivity of 2-Amino-N,3-dimethyl-5-nitrobenzamide for xanthine oxidase versus related molybdenum-containing enzymes demonstrates the specificity of allosteric interactions. Comparative binding studies with aldehyde oxidase and sulfite oxidase reveal significant selectivity for xanthine oxidase, attributed to unique structural features in the allosteric binding pocket [14]. This selectivity reduces the likelihood of off-target effects and enhances therapeutic specificity.

pH-dependent studies indicate that allosteric modulation is sensitive to protonation states of ionizable groups in both the inhibitor and enzyme. Optimal inhibitory activity occurs within a narrow pH range around physiological conditions, with decreased efficacy observed under acidic or alkaline conditions [15]. This pH dependence reflects the ionization requirements for optimal electrostatic interactions in the allosteric binding site.

Reactive Oxygen Species Generation in Apoptotic Pathways

The generation of reactive oxygen species by 2-Amino-N,3-dimethyl-5-nitrobenzamide represents a fundamental mechanism underlying its cytotoxic properties and ability to induce programmed cell death pathways. Reactive oxygen species encompass a diverse group of highly reactive molecular entities, including superoxide radicals, hydroxyl radicals, hydrogen peroxide, and nitric oxide, each contributing distinct mechanisms to cellular oxidative stress and apoptotic signaling [19] [20].

The primary mechanism of reactive oxygen species generation involves the redox cycling of the nitro functional group present in 2-Amino-N,3-dimethyl-5-nitrobenzamide. Under cellular reducing conditions, the nitro group undergoes partial reduction to form nitro radical intermediates, which subsequently react with molecular oxygen to regenerate the parent compound while producing superoxide radicals [2] [19]. This futile cycling process results in continuous generation of reactive oxygen species without net consumption of the parent compound.

Mitochondrial electron transport complexes serve as major sites of reactive oxygen species production following exposure to 2-Amino-N,3-dimethyl-5-nitrobenzamide. The compound interferes with normal electron flow through Complex I and Complex III, leading to electron leakage and subsequent reduction of molecular oxygen to superoxide radicals [20]. These mitochondria-derived reactive oxygen species contribute to mitochondrial membrane depolarization and cytochrome c release, initiating the intrinsic apoptotic pathway.

The enzymatic systems responsible for reactive oxygen species generation include nicotinamide adenine dinucleotide phosphate oxidases, which catalyze the reduction of molecular oxygen using nicotinamide adenine dinucleotide phosphate as an electron donor [19] [20]. 2-Amino-N,3-dimethyl-5-nitrobenzamide serves as both a substrate and modulator of these enzymatic systems, enhancing their catalytic activity and amplifying reactive oxygen species production.

Cellular antioxidant defense mechanisms attempt to counteract the oxidative stress induced by 2-Amino-N,3-dimethyl-5-nitrobenzamide-mediated reactive oxygen species generation. These defense systems include enzymatic components such as superoxide dismutase, catalase, and glutathione peroxidase, along with non-enzymatic antioxidants including glutathione, ascorbic acid, and alpha-tocopherol [19] [21]. The balance between reactive oxygen species generation and antioxidant capacity determines the net oxidative stress level and subsequent cellular fate.

The apoptotic signaling pathways activated by reactive oxygen species involve multiple molecular mechanisms. Oxidative damage to mitochondrial membranes results in mitochondrial permeability transition pore formation, leading to cytochrome c release and activation of the caspase cascade [22] [19]. Additionally, reactive oxygen species directly activate tumor suppressor protein p53 through oxidative modifications, promoting transcriptional activation of pro-apoptotic genes including BAX and PUMA.

DNA damage induced by reactive oxygen species represents another critical pathway linking oxidative stress to apoptotic cell death. Hydroxyl radicals generated through Fenton chemistry react with DNA bases and the deoxyribose backbone, producing strand breaks and base modifications [19]. The accumulation of DNA lesions activates DNA damage checkpoints and triggers p53-dependent apoptotic responses when repair capacity is exceeded.

The temporal dynamics of reactive oxygen species generation following 2-Amino-N,3-dimethyl-5-nitrobenzamide exposure demonstrate biphasic kinetics. An initial rapid phase occurs within minutes of exposure, attributed to direct redox cycling mechanisms, followed by a sustained phase lasting several hours, reflecting ongoing mitochondrial dysfunction and enzymatic reactive oxygen species production [22] [23]. This prolonged oxidative stress ensures persistent activation of apoptotic signaling pathways.

Cellular compartmentalization of reactive oxygen species generation influences the spatial distribution of oxidative damage and apoptotic signaling. Mitochondrial reactive oxygen species production primarily affects mitochondrial function and triggers intrinsic apoptotic pathways, while cytoplasmic reactive oxygen species generation activates stress-responsive signaling cascades including p38 mitogen-activated protein kinase and c-Jun N-terminal kinase pathways [19] [20].

XLogP3

1.3

Dates

Last modified: 08-17-2023

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